molecular formula C11H12N4O2 B8651987 Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-3-carboxylate

Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8651987
M. Wt: 232.24 g/mol
InChI Key: QGGSBFQJOXAFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 5-amino-1-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-9(12)15(14-8)10-5-3-4-6-13-10/h3-7H,2,12H2,1H3

InChI Key

QGGSBFQJOXAFGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To diethyl ether (200 mL), was added a 20% sodium ethoxide ethanol solution (280 g, 820 mmol) at 0° C., and subsequently was added dropwise diethyl oxalate (19.8 g, 400 mmol), and the mixture was stirred at the same temperature for 30 minutes. To the solution, was added dropwise a solution of acetonitrile (21 mL, 400 mmol) in diethylether (20 mL), and the mixture was allowed to warm to room temperature and stirred at the same temperature for 24 hours. The resulting crystals were collected by filtration. The crystals were suspended in chloroform (400 mL), to which a solution of 2-hydrazinopyridine (34.3 g, 314 mmol) and conc. sulfuric acid (16.7 mL, 314 mmol) in water (300 mL) was added dropwise at room temperature, and the mixture was stirred at the same temperature for 72 hours. The organic layer was separated and the aqueous layer was extracted with chloroform. The organic layers were combined, washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate=3:1 to 1:1) to give the title compound (30.0 g, 45% yield).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
34.3 g
Type
reactant
Reaction Step Three
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
sodium ethoxide ethanol
Quantity
280 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
45%

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